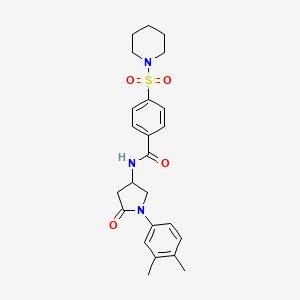

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

This compound features a benzamide core substituted with a piperidinylsulfonyl group at the para position and a 3,4-dimethylphenyl-pyrrolidinone moiety at the meta position of the benzamide nitrogen. The pyrrolidinone ring (5-oxopyrrolidin-3-yl) introduces conformational rigidity, while the 3,4-dimethylphenyl group contributes steric bulk and lipophilicity.

Key structural attributes:

Properties

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-17-6-9-21(14-18(17)2)27-16-20(15-23(27)28)25-24(29)19-7-10-22(11-8-19)32(30,31)26-12-4-3-5-13-26/h6-11,14,20H,3-5,12-13,15-16H2,1-2H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPJTGPOJMCRGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula of the compound is with a molecular weight of 457.5 g/mol. The synthesis involves multiple steps, typically including the formation of a pyrrolidinone ring followed by the introduction of the 3,4-dimethylphenyl group and the attachment of the piperidinylsulfonyl moiety.

Synthetic Route Overview:

- Formation of Pyrrolidinone Ring : Intramolecular condensation reactions under acidic or basic conditions.

- Introduction of 3,4-Dimethylphenyl Group : Via Friedel-Crafts acylation or alkylation.

- Attachment of Piperidinylsulfonyl Group : Through nucleophilic substitution reactions with sulfonyl chlorides.

Biological Mechanisms

The compound's biological activity is primarily attributed to its interaction with specific molecular targets in the body. It may modulate enzyme activity or receptor function, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease.

- Receptor Interaction : It may interact with serotonin receptors or other neuroreceptors, influencing neurotransmitter dynamics.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

Study on Antibacterial Activity

A study evaluated several synthesized compounds similar to our target compound for their antibacterial properties. The results indicated that derivatives with a piperidine nucleus exhibited significant antibacterial activity against Salmonella typhi, with some compounds reaching IC50 values as low as 0.63 μM against AChE .

Neuropharmacological Study

Another research focused on the neuropharmacological potential of related compounds. It was found that compounds interacting with serotonin receptors could potentially aid in treating cognitive impairments associated with depression . This suggests that our compound may have similar therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl-Pyrrolidinone Moiety

a) N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(piperidin-1-ylsulfonyl)benzamide

- Structural difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) groups on the phenyl ring.

- Impact : Methoxy groups are electron-donating, increasing the electron density of the aromatic ring, which may enhance π-π stacking with target proteins. However, reduced lipophilicity compared to dimethyl substitution could alter membrane permeability .

- Applications: Not explicitly stated in evidence, but dimethoxy analogs are common in kinase inhibitors due to improved solubility.

b) Benzamide Derivatives from Dichondra repens Studies (Compounds 9–12)

- Examples :

- Compound 9 : 4-Butoxyphenyl substituent.

- Compound 10 : 4-(2-Methylpropoxy)phenyl.

- Compound 11 : 4-(Pentyloxy)phenyl.

- Compound 12 : 4-(Hexyloxy)phenyl.

- Structural contrast : These compounds feature alkoxy chains instead of dimethyl/methoxy groups.

- The absence of a pyrrolidinone ring reduces conformational rigidity compared to the target compound .

Variations in the Sulfonamide/Benzamide Substituents

a) 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53)

- Structural differences: Incorporates a fluorinated chromenone-pyrazolopyrimidine system and isopropylamide.

- Impact: Fluorination improves metabolic stability and binding affinity to hydrophobic pockets. The chromenone moiety may confer fluorescence properties useful in imaging.

- Data : Melting point = 175–178°C; Mass = 589.1 (M⁺+1) .

b) N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide

- Structural differences: Pyridine ring with trifluoromethyl and methylpiperazinyl groups replaces the pyrrolidinone-sulfonamide system.

- Impact : The trifluoromethyl group increases electronegativity and resistance to oxidative metabolism. The methylpiperazine enhances solubility and basicity, favoring interactions with acidic residues in targets (e.g., GPCRs) .

Research Implications and Limitations

- Gaps in Data : Direct comparative studies (e.g., IC₅₀, pharmacokinetics) are absent in the provided evidence. Conclusions are inferred from structural trends.

- Key Insight : Substituent choice (e.g., methyl vs. methoxy, alkoxy vs. sulfonamide) critically influences solubility, target affinity, and metabolic stability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Condensation : Coupling of the pyrrolidinone core with substituted benzamide groups under reflux in polar aprotic solvents (e.g., DMF or DMSO).

- Sulfonylation : Introduction of the piperidin-1-ylsulfonyl moiety using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .

- Purification : Column chromatography or recrystallization to achieve >95% purity. Reaction yields are influenced by solvent choice, temperature, and catalyst selection .

Q. How can analytical techniques verify the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and hydrogen environments (e.g., methyl groups on the phenyl ring and sulfonyl linkages).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- Elemental Analysis : Discrepancies between calculated and observed C/H/N/S percentages may indicate impurities, requiring iterative purification .

Q. What safety precautions are critical during handling?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection due to risks of skin/eye irritation (based on analogs with similar sulfonyl and benzamide groups).

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as sulfonamide byproducts may exhibit acute toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- DoE (Design of Experiments) : Screen variables (e.g., solvent polarity, temperature, catalyst loading) using fractional factorial designs. For example, substituting DMF with acetonitrile may reduce side reactions during sulfonylation .

- Kinetic Studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps. Adjust stoichiometry of piperidine derivatives to minimize unreacted intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from compound signals.

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks caused by conformational flexibility in the pyrrolidinone ring .

- X-ray Crystallography : Confirm stereochemistry and spatial arrangement of substituents if crystalline derivatives are obtainable .

Q. How can computational modeling predict biological activity?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases or GPCRs). The dimethylphenyl and sulfonyl groups may exhibit hydrophobic and hydrogen-bonding interactions .

- QSAR Analysis : Correlate electronic properties (e.g., logP, polar surface area) with experimental IC50 values from analogs in PubChem .

Q. What mechanisms underlie the compound’s stability under varying pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonamide bond cleavage at pH < 3) .

- Accelerated Stability Testing : Store samples at 40°C/75% RH and analyze degradation kinetics using Arrhenius plots .

Biological and Pharmacological Focus

Q. How to design assays for evaluating kinase inhibition potential?

- Methodological Answer :

- Enzyme Assays : Use recombinant kinases (e.g., JAK2 or PI3K) with ATP-Glo™ luminescence kits to measure IC50.

- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7 or HeLa) with MTT assays. Compare results to known inhibitors (e.g., staurosporine) .

Q. What approaches validate target engagement in cellular models?

- Methodological Answer :

- CETSA (Cellular Thermal Shift Assay) : Heat-shock treated lysates to assess target protein stabilization upon compound binding.

- Western Blotting : Measure downstream phosphorylation (e.g., p-AKT for PI3K inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.